molecular formula C8H18N2 B13206015 Dimethyl-(2-methyl-piperidin-3-YL)-amine

Dimethyl-(2-methyl-piperidin-3-YL)-amine

Cat. No.: B13206015
M. Wt: 142.24 g/mol
InChI Key: FRKBRPAKOHHAKF-UHFFFAOYSA-N
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Description

Dimethyl-(2-methyl-piperidin-3-YL)-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl-(2-methyl-piperidin-3-YL)-amine, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

Piperidine derivatives, including this compound, are typically synthesized through various methods such as alkylation or reductive amination. The synthesis involves the reaction of 2-methylpiperidine with dimethylamine, often yielding high purity and yield. This compound serves as a scaffold for further modifications aimed at enhancing biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from piperidine have shown significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. Research has demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Cholinesterase Inhibition : This compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives have shown promising IC50 values, indicating their potential as therapeutic agents for cognitive disorders .
  • Antimicrobial Properties : this compound and its derivatives have been tested for antibacterial and antifungal activities. They exhibit significant effects against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the piperidine ring can enhance or diminish its pharmacological properties. For example:

Modification Effect on Activity
Methyl substitution at 2-positionIncreased anticancer activity
Alkyl chain length variationAffects cholinesterase inhibition potency
Aromatic substitutionsEnhances antibacterial properties

Case Studies

  • Anticancer Efficacy : A study involving a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against the A549 lung cancer cell line. The most potent derivatives showed IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Potential : In vitro studies assessed the effects of piperidine derivatives on AChE activity. Results indicated that certain modifications led to enhanced inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Activity : Research highlighted the antibacterial effects of piperidine derivatives against multi-drug resistant strains of bacteria. The findings support the notion that these compounds could serve as lead candidates for developing new antibiotics .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N,2-trimethylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7-8(10(2)3)5-4-6-9-7/h7-9H,4-6H2,1-3H3

InChI Key

FRKBRPAKOHHAKF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.